molecular formula C7H8ClNO4S B2795053 methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate CAS No. 2137858-16-1

methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B2795053
CAS No.: 2137858-16-1
M. Wt: 237.65
InChI Key: OWUGAYLGZVEXNL-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate: is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a chlorosulfonyl group attached to a pyrrole ring, which imparts distinct chemical properties.

Scientific Research Applications

Chemistry: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and other materials that require specific functional groups for enhanced properties .

Safety and Hazards

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate poses risks associated with skin and eye exposure. Proper protective measures should be taken during handling and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves the chlorosulfonation of a pyrrole derivative. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as chlorosulfonating agents. The process may require controlled temperatures and the presence of a solvent to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of automated systems and continuous monitoring of reaction parameters is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives .

Comparison with Similar Compounds

Uniqueness: Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate is unique due to its pyrrole ring structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for specific synthetic applications and research .

Properties

IUPAC Name

methyl 5-chlorosulfonyl-1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUGAYLGZVEXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137858-16-1
Record name methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate
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